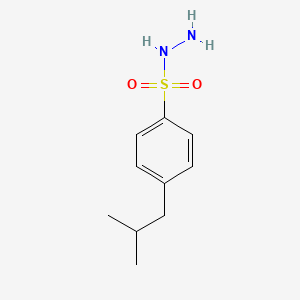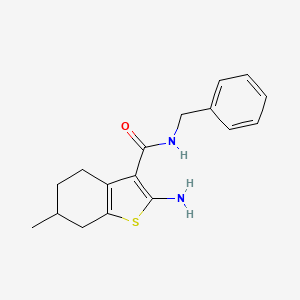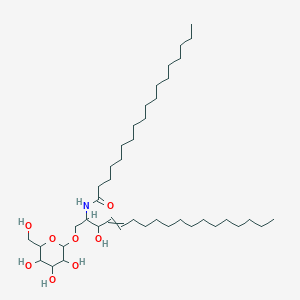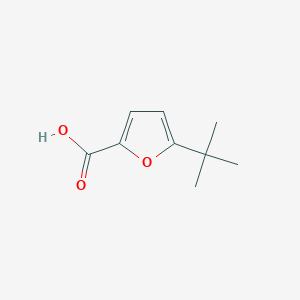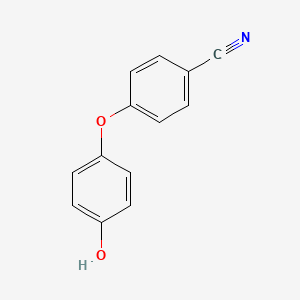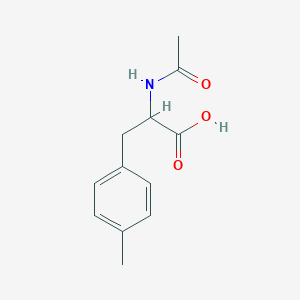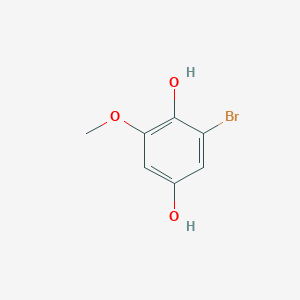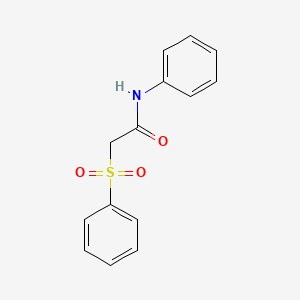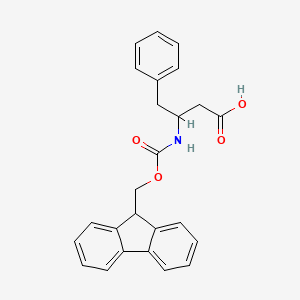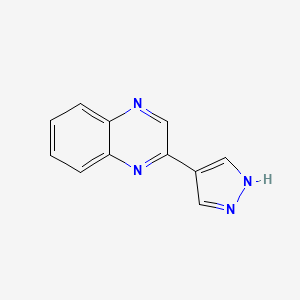
2-(1H-pyrazol-4-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-pyrazol-4-yl)quinoxaline is a heterocyclic compound that features both a quinoxaline and a pyrazole ring. Quinoxalines are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and chemical industry. The incorporation of a pyrazole ring into the quinoxaline structure further enhances its chemical and biological properties, making it a compound of significant interest in scientific research.
作用机制
Target of Action
The primary target of 2-(1H-pyrazol-4-yl)quinoxaline is the fibroblast growth factor receptor (FGFR) . FGFR is a family of receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
This compound interacts with FGFR, inhibiting its activity . This inhibition disrupts the signaling pathways regulated by FGFR, leading to changes in cellular processes . .
Biochemical Pathways
The inhibition of FGFR by this compound affects several biochemical pathways. FGFR is involved in the regulation of the MAPK, PI3K/AKT, and PLCγ pathways . These pathways play crucial roles in cell proliferation, survival, and migration . Therefore, the inhibition of FGFR can lead to the disruption of these pathways, potentially leading to the inhibition of tumor growth .
Result of Action
The result of this compound’s action is the disruption of FGFR-regulated cellular processes, potentially leading to the inhibition of tumor growth . .
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-(1H-pyrazol-4-yl)quinoxaline involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in the presence of a catalyst such as triethylene diamine (DABCO) and a solvent like tetrahydrofuran . The reaction proceeds through a series of steps including substitution, reductive cyclization, oxidation, and condensation .
Industrial Production Methods
For industrial-scale production, the process can be optimized for efficiency and cost-effectiveness. The starting materials, 4-bromo-2-nitroaniline and 4-bromo-3-oxo-butyric acid, undergo substitution, reduction, cyclization, oxidation, and condensation reactions to yield the target compound . The use of readily available raw materials and environmentally friendly processes makes this method suitable for large-scale production.
化学反应分析
Types of Reactions
2-(1H-pyrazol-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium tribromide in dichloromethane and ethanol.
Reduction: Reduction reactions can be carried out using sodium hydrosulfite.
Substitution: The compound can participate in substitution reactions, particularly involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium tribromide in dichloromethane and ethanol.
Reduction: Sodium hydrosulfite.
Substitution: Halogenated derivatives and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives with different functional groups, while reduction reactions can lead to the formation of reduced quinoxaline compounds.
科学研究应用
2-(1H-pyrazol-4-yl)quinoxaline has a wide range of applications in scientific research, including:
相似化合物的比较
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with diverse biological activities.
Pyrazole: Known for its anti-inflammatory and analgesic properties.
Quinoline: Used in the treatment of malaria and other diseases.
Uniqueness
2-(1H-pyrazol-4-yl)quinoxaline is unique due to the combination of quinoxaline and pyrazole rings, which enhances its chemical stability and biological activity. This dual-ring structure allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
属性
IUPAC Name |
2-(1H-pyrazol-4-yl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-10-9(3-1)12-7-11(15-10)8-5-13-14-6-8/h1-7H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVWTRJAQMGBKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CNN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404978 |
Source


|
| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439106-90-8 |
Source


|
| Record name | 2-(1H-Pyrazol-4-yl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439106-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
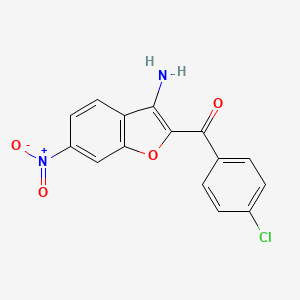
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)
